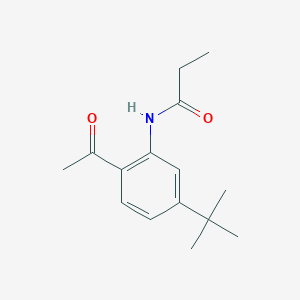
N-(2-Acetyl-5-tert-butylphenyl)propanamide
Description
- The compound features an acetyl group (CH3C=O) attached to the nitrogen atom of the propanamide backbone.
- Its IUPAC name reflects the acetyl substitution at the 2-position of a tert-butylphenyl ring.
N-(2-Acetyl-5-tert-butylphenyl)propanamide: is an organic compound with the chemical formula . It is the amide derivative of propanoic acid.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
N-(2-acetyl-5-tert-butylphenyl)propanamide |
InChI |
InChI=1S/C15H21NO2/c1-6-14(18)16-13-9-11(15(3,4)5)7-8-12(13)10(2)17/h7-9H,6H2,1-5H3,(H,16,18) |
InChI Key |
XISAPBZGVIHRHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(C)(C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, one approach involves acetylating 2-amino-5-tert-butylbenzoic acid.
Reaction Conditions: The acetylation reaction typically employs acetic anhydride or acetyl chloride as the acetylating agent. The reaction occurs under mild conditions.
Industrial Production: Information on large-scale industrial production methods is limited, suggesting that this compound may be synthesized on a smaller scale for research purposes.
Chemical Reactions Analysis
Reactivity: N-(2-Acetyl-5-tert-butylphenyl)propanamide can participate in various organic reactions.
Common Reagents and Conditions:
Major Products: The primary product of acetylation is the target compound itself.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its acetyl group.
Biology: May serve as a probe or ligand in biological studies.
Medicine: Limited information exists, but it could be explored for potential pharmacological applications.
Industry: Its industrial applications remain to be fully explored.
Mechanism of Action
- The specific mechanism of action for N-(2-Acetyl-5-tert-butylphenyl)propanamide is not well-documented.
- Further research is needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: While direct analogs are scarce, related compounds include other acetylated aromatic amides.
Uniqueness: The tert-butylphenyl group and acetyl substitution confer uniqueness to this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


